5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1
CAS No.:
Cat. No.: VC13416667
Molecular Formula: C27H35N3O7
Molecular Weight: 513.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H35N3O7 |
|---|---|
| Molecular Weight | 513.6 g/mol |
| IUPAC Name | (9S,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione |
| Standard InChI | InChI=1S/C27H35N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-23,31,34H,6-7,10,13H2,1-5H3/t17-,19-,20-,21?,22?,23-,27+/m0/s1 |
| Standard InChI Key | GWIWVUJHTCZBOP-FCXIIMTCSA-N |
| Isomeric SMILES | CC(=C[C@H]1N2C3[C@H](CC(OO1)(C)C)N4C(=O)[C@@H]5CCCN5C(=O)[C@@]4([C@H](C3C6=C2C=C(C=C6)OC)O)O)C |
| SMILES | CC(=CC1N2C3C(CC(OO1)(C)C)N4C(=O)C5CCCN5C(=O)C4(C(C3C6=C2C=C(C=C6)OC)O)O)C |
| Canonical SMILES | CC(=CC1N2C3C(CC(OO1)(C)C)N4C(=O)C5CCCN5C(=O)C4(C(C3C6=C2C=C(C=C6)OC)O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Identity
Verruculogen (CAS: 12771-72-1) has the molecular formula and a molar mass of 511.6 g/mol . Its IUPAC name reflects a polycyclic framework integrating indole, dioxa-, and triazacyclooctane moieties. Key structural elements include:
Stereochemical Configuration
The absolute configuration is defined as , critical for its bioactivity . X-ray crystallography confirms a pseudoaxial orientation of the epoxide oxygen and chair conformation in the cyclohexane ring .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 511.6 g/mol | |
| CAS Registry | 12771-72-1 | |
| Melting Point | Not reported | – |
| Solubility | DMSO, ethanol, methanol |
Biosynthesis and Natural Occurrence
Fungal Producers
Verruculogen is synthesized by Aspergillus fumigatus and Penicillium species, notably P. verruculosum . Aeromycological studies detect it in airborne spores, with concentrations up to 0.6 mg/mL in fungal extracts .
Enzymatic Pathways
The enzyme FtmF in A. fumigatus catalyzes endoperoxide bond formation and oxidative modifications, diversifying the fumitremorgin biosynthetic pathway . Key steps include:
-
Prenylation: Addition of isoprenoid units to the indole core.
-
Oxidative Cyclization: Formation of the endoperoxide ring via hydroperoxide intermediates .
Synthetic Approaches
Total Synthesis Challenges
The first total synthesis of verruculogen was achieved in 2015, addressing hurdles such as regioselective C6 methoxylation of tryptophan .
Key Synthetic Steps
-
C–H Borylation: Iridium-catalyzed functionalization of tryptophan derivatives enabled C6 methoxylation .
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Hemiaminal Cyclization: Hydroperoxide intermediates facilitated eight-membered endoperoxide formation .
Table 2: Synthetic Routes to Verruculogen
| Method | Yield (%) | Key Step | Reference |
|---|---|---|---|
| Iridium-Catalyzed Borylation | 45 | C6 Methoxylation | |
| Hydroperoxide Cyclization | 32 | Endoperoxide Formation |
Biological Activities and Mechanisms
Neurotoxicity
Verruculogen is a tremorgenic mycotoxin, inducing sustained tremors (median tremogenic dose: 0.92 mg/kg in mice) . It depresses spontaneous motor activity and exploratory behaviors at subneurotoxic doses .
Ion Channel Modulation
Verruculogen inhibits Drosophila Slo potassium channels by:
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Disrupting K coordination in the selectivity filter .
Cryo-EM structures reveal binding at the channel’s voltage-sensing domain .
Analytical Methods and Detection
Spectrofluorometric Assays
A sensitivity of 0.2 μg/mL was achieved using AlCl-derivatized TLC plates, with verruculogen detected as bluish-green spots under UV light .
Toxicological Profile
Acute Toxicity
Environmental Presence
Airborne A. fumigatus spores in urban areas (e.g., Zagreb) contain verruculogen at 0.1–0.6 mg/mL, posing inhalation risks .
Applications and Research Significance
Pharmacological Tools
Verruculogen’s modulation of Slo channels aids in studying hypertension and epilepsy .
Synthetic Methodology
The C–H borylation strategy developed for verruculogen synthesis is generalizable to C6-functionalized indole alkaloids .
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